molecular formula C11H8F3NO B3046574 1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile CAS No. 1260653-10-8

1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile

Cat. No.: B3046574
CAS No.: 1260653-10-8
M. Wt: 227.18
InChI Key: BENIAMBYUGNOCH-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile is a cyclopropane derivative featuring a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring and a nitrile (-CN) group attached to the cyclopropane core. The trifluoromethoxy group is a strong electron-withdrawing moiety, which enhances the compound’s metabolic stability and influences its electronic properties. Cyclopropane rings are known for their strain-induced reactivity, making such compounds valuable intermediates in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)16-9-3-1-2-8(6-9)10(7-15)4-5-10/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENIAMBYUGNOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001197094
Record name Cyclopropanecarbonitrile, 1-[3-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260653-10-8
Record name Cyclopropanecarbonitrile, 1-[3-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260653-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarbonitrile, 1-[3-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile typically involves the following steps:

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and selectivity, while the cyclopropane ring provides structural rigidity . The compound may modulate specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituent Position Substituent Type Key Electronic Properties Evidence ID
1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile Para (4-position) Trifluoromethoxy (-OCF₃) Strong electron-withdrawing para-substitution; planar dipole alignment
1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile Meta (3-position) Trifluoromethoxy (-OCF₃) Electron-withdrawing meta-substitution; asymmetric charge distribution Target compound
1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile Meta (3-position) Difluoromethoxy (-OCF₂H) Moderately electron-withdrawing; reduced fluorine content lowers stability compared to -OCF₃
1-(3-Chlorophenyl)cyclopropanecarbonitrile Meta (3-position) Chloro (-Cl) Weak electron-withdrawing; less polarizable than -OCF₃

Key Insight : The meta-substituted trifluoromethoxy group in the target compound offers distinct electronic effects compared to para-substituted analogs. The -OCF₃ group’s electronegativity enhances resistance to oxidative degradation compared to -Cl or -OCF₂H .

Aromatic Ring Modifications

Compound Name Aromatic System Molecular Formula Molecular Weight (g/mol) Notable Features Evidence ID
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile Pyridine ring C₉H₇FN₂ 162.16 Nitrogen atom enhances solubility and hydrogen-bonding potential
1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile Phenyl ring C₁₁H₈F₃NO ~227.19 (estimated) High lipophilicity due to -OCF₃ and phenyl group Target compound

However, the phenyl-based target compound may exhibit superior membrane permeability in biological systems .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Estimated) Applications Evidence ID
1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile 209.20 ~2.5 Intermediate for fluorinated agrochemicals
1-(3-Chlorophenyl)cyclopropanecarbonitrile 176.62 ~2.8 Building block for CNS-targeting drugs
1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile ~227.19 ~3.1 High stability for prolonged bioactivity Target compound

Key Insight : The higher molecular weight and LogP of the target compound suggest increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to smaller analogs like the chloro-substituted derivative .

Biological Activity

1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile, with the molecular formula C11H8F3NOC_{11}H_8F_3NO and a molecular weight of 227.18 g/mol, is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

Pharmacological Properties

The compound has been investigated for various biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. Its trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryInhibition of TNF-α and IL-6 release
AntitumorInduction of apoptosis in cancer cells
BronchodilatorRelaxation of airway smooth muscle
NeuroprotectiveModulation of oxidative stress in neuronal cells

The biological activity of 1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound has shown efficacy in reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for managing conditions like asthma and chronic obstructive pulmonary disease (COPD) by mitigating airway inflammation .
  • Induction of Apoptosis : In cancer research, the compound has demonstrated the ability to induce apoptosis in various cancer cell lines. This effect is likely mediated through the modulation of cell cycle-related proteins and pathways .
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Several studies have highlighted the potential applications of 1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile.

  • Asthma Model in Guinea Pigs : In a controlled study, the compound was administered to guinea pigs subjected to allergen exposure. It significantly reduced bronchial eosinophilia and improved airway function, demonstrating its potential as a bronchodilator .
  • Cancer Cell Lines : Research involving breast cancer cell lines (MDA-MB-231) indicated that treatment with this compound led to reduced cell viability and increased apoptosis markers. The mechanism involved alterations in cyclin-dependent kinase activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile
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1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile

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